7,10,13,16,19-Docosapentaenoic acid, methyl ester
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Overview
Description
7,10,13,16,19-Docosapentaenoic acid, methyl ester is a fatty acid methyl ester derived from docosapentaenoic acid. It is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions. This compound is known for its potential health benefits and is commonly found in fish oils and microalgae .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,10,13,16,19-Docosapentaenoic acid, methyl ester can be synthesized through the esterification of docosapentaenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of docosapentaenoic acid from natural sources such as fish oils or microalgae. The extracted acid is then subjected to esterification with methanol in the presence of an acid catalyst. The resulting methyl ester is purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
7,10,13,16,19-Docosapentaenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include oxygen and peroxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound. Hydrogen gas and metal catalysts are typically used for this purpose.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
7,10,13,16,19-Docosapentaenoic acid, methyl ester has a wide range of scientific research applications:
Biology: Studied for its role in cellular processes and its potential anti-inflammatory properties.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory effects, and neuroprotective properties.
Industry: Utilized in the production of nutritional supplements and functional foods
Mechanism of Action
The mechanism of action of 7,10,13,16,19-docosapentaenoic acid, methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It is also metabolized into bioactive compounds that can modulate inflammatory pathways and other cellular processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid, methyl ester: Another polyunsaturated fatty acid methyl ester with five double bonds but with 20 carbon atoms.
Docosahexaenoic acid, methyl ester: A polyunsaturated fatty acid methyl ester with six double bonds and 22 carbon atoms.
Arachidonic acid, methyl ester: A polyunsaturated fatty acid methyl ester with four double bonds and 20 carbon atoms
Uniqueness
7,10,13,16,19-Docosapentaenoic acid, methyl ester is unique due to its specific arrangement of double bonds and its potential health benefits. It serves as an intermediate in the biosynthesis of other important fatty acids and has distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C23H36O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
methyl (7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+ |
InChI Key |
PTFHIRHGARALFY-ZACMJQCDSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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